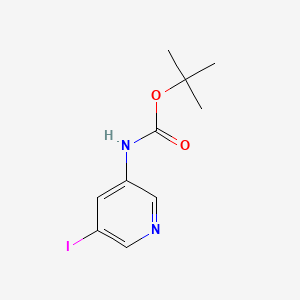
T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE
Cat. No. B592157
Key on ui cas rn:
857266-59-2
M. Wt: 320.13
InChI Key: LJDJSMUHCDSOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


morpholine (0.272 mL, 3.12 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (43.4 mg, 0.07 mmol), tert-butyl 5-iodopyridin-3-ylcarbamate (200 mg, 0.62 mmol), diacetoxypalladium (7.01 mg, 0.03 mmol) and cesium carbonate (407 mg, 1.25 mmol) were suspended in 1,4-dioxane (4 mL) and sealed into a microwave tube. The reaction was heated to 150 °C for 30 minutes in the microwave reactor and cooled to RT. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford the boc protected product. HCl in dioxane (4M, 5mL) was added to the product . The resulting suspension was stirred at room temperature for 3 hours. The product was evaporated to dryness to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 10% MeOH plus 1% aqueous ammonia in DCM. Pure fractions were evaporated to dryness to afford 5-morpholinopyridin-3-amine (31.0 mg, 27.7 %) as a cream solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00125 mol
Type
reagent
Reaction Step One




Quantity
7.5e-05 mol
Type
catalyst
Reaction Step Five


Yield
27.69%
Identifiers


|
CUSTOM
|
216
|
reaction index
|
NAME
|
0.0 [Unassigned] Unrecognized
|
reaction type
|
Inputs


Step One
|
Name
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Quantity
|
0.00125 mol
|
|
Type
|
reagent
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.004 L
|
|
Type
|
solvent
|
|
Smiles
|
C1COCCO1
|
Step Three
|
Name
|
|
|
Quantity
|
0.00312 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCN1
|
Step Four
|
Name
|
|
|
Quantity
|
0.000625 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)NC1=CC(=CN=C1)I
|
Step Five
|
Name
|
|
|
Quantity
|
7.5e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
|
|
Quantity
|
3.12e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1COCCN1C2=CN=CC(=C2)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 27.69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
